![molecular formula C11H9ClN2O B13680998 7-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13680998.png)
7-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one is a heterocyclic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one typically involves the Fischer indole synthesis. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring system . The specific conditions for synthesizing this compound include the use of acetic acid and hydrochloric acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the Fischer indole synthesis process, optimizing reaction conditions to maximize yield and purity, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
7-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine), nitric acid, and sulfuric acid are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives, while substitution reactions can introduce various functional groups into the indole ring .
Applications De Recherche Scientifique
7-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential anti-cancer properties.
Pharmacology: The compound is explored for its potential as a therapeutic agent due to its ability to inhibit the proliferation of cancer cells.
Mécanisme D'action
The mechanism of action of 7-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets. It binds to the active sites of proteins involved in cell proliferation, leading to the inhibition of cancer cell growth. Molecular docking studies have shown that this compound can bind to the c-Met receptor, which plays a crucial role in cancer cell signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: This compound is similar in structure but lacks the chlorine atom at the 7th position.
6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one: This derivative has a methoxy group instead of a chlorine atom.
Uniqueness
The presence of the chlorine atom at the 7th position in 7-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one enhances its biological activity compared to its analogs. This unique structural feature contributes to its higher antiproliferative activity against cancer cells .
Propriétés
Formule moléculaire |
C11H9ClN2O |
|---|---|
Poids moléculaire |
220.65 g/mol |
Nom IUPAC |
7-chloro-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C11H9ClN2O/c12-6-1-2-7-8-3-4-13-11(15)10(8)14-9(7)5-6/h1-2,5,14H,3-4H2,(H,13,15) |
Clé InChI |
OTNYFFATIWHXIV-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=O)C2=C1C3=C(N2)C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Trifluoromethoxy)benzyl]azetidine](/img/structure/B13680923.png)
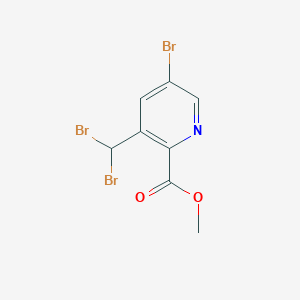
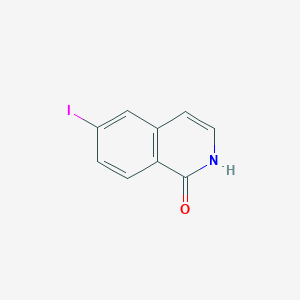
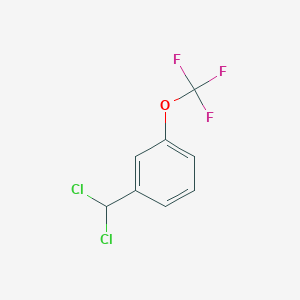
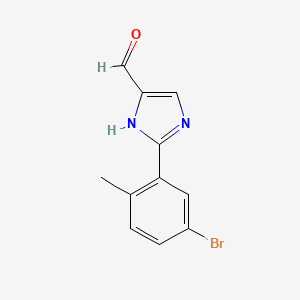
![[5-(2-Ethoxyphenyl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13680948.png)
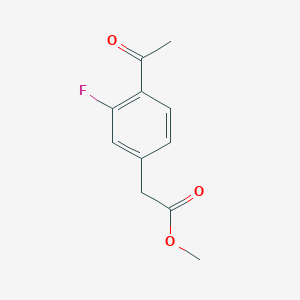

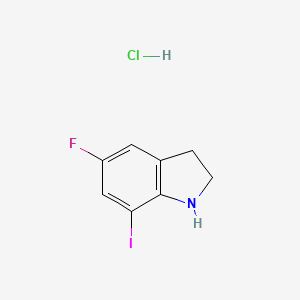
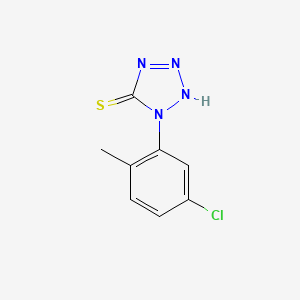
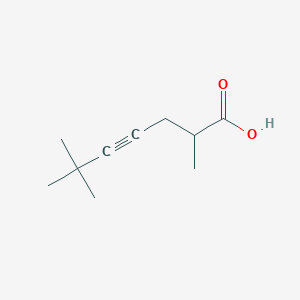
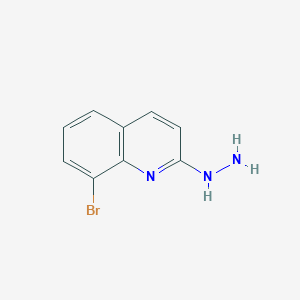
![2-(2-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13680993.png)
![3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid Pinacol Ester](/img/structure/B13681000.png)
